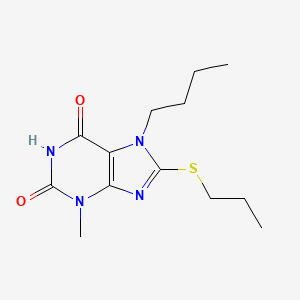

7-butyl-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

7-butyl-3-methyl-8-propylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c1-4-6-7-17-9-10(14-13(17)20-8-5-2)16(3)12(19)15-11(9)18/h4-8H2,1-3H3,(H,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVVSESLJGXCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(N=C1SCCC)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is as follows:

Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

Alkylation: The 6-chloropurine undergoes alkylation with butyl bromide in the presence of a base like potassium carbonate to introduce the butyl group at the 7-position.

Methylation: The resulting intermediate is then methylated using methyl iodide and a base to introduce the methyl group at the 3-position.

Thioether Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include:

Reaction Temperature and Pressure: Controlled to ensure optimal reaction rates and product stability.

Catalysts and Reagents: Selection of efficient and cost-effective catalysts and reagents.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-butyl-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioether group to a thiol.

Substitution: Nucleophilic substitution reactions can replace the propylthio group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols.

Substitution: Formation of new purine derivatives with different functional groups.

Scientific Research Applications

7-butyl-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-butyl-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural modifications allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at the 7- and 8-positions (Table 1):

Physicochemical Properties

Melting Points :

- The trifluoropropyl-substituted compound () has a melting point of 140°C, likely due to fluorine-induced crystallinity . The target compound’s melting point is unreported but expected to be lower than fluorinated analogs due to reduced polarity.

- Benzyl-substituted analogs () may exhibit higher melting points than aliphatic derivatives due to π-π stacking .

- The benzyl group () introduces aromatic hydrophobicity, while the trifluoropropyl group () lowers LogP compared to aliphatic thioethers .

Biological Activity

7-butyl-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, which plays crucial roles in biochemistry as components of nucleotides in DNA and RNA. This compound possesses unique structural modifications that may influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's molecular formula is , and it has a CAS number of 303968-91-4. Its structure includes butyl, methyl, and propylthio groups attached to the purine core, which may affect its interaction with biological macromolecules.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 288.39 g/mol |

| Melting Point | Not specified |

| Solubility | DMSO (common solvent) |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The structural modifications facilitate binding to target sites, potentially leading to inhibition or modulation of enzymatic activity.

Potential Targets:

- Enzymes : The compound may act as an inhibitor for certain kinases or phosphatases.

- Receptors : It could interact with purinergic receptors, influencing cellular signaling pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antiviral Activity : Preliminary studies suggest that derivatives of purines can exhibit antiviral properties by inhibiting viral replication mechanisms.

- Anticancer Properties : The compound is being investigated for its potential to interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects : There is emerging evidence that purine derivatives can modulate inflammatory responses by affecting cytokine production.

Study on Antiviral Activity

In a study examining various purine derivatives, this compound demonstrated significant inhibition of viral replication in vitro against specific RNA viruses. The IC50 values indicated a potent effect compared to standard antiviral agents.

Study on Anticancer Effects

A recent investigation focused on the anticancer properties of this compound against human cancer cell lines. Results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from 6-chloropurine. The synthesis process includes:

- Alkylation : Introduction of the butyl group via alkylation.

- Methylation : Methyl group addition at the 3-position.

- Thioether Formation : Attachment of the propylthio group.

Q & A

Q. What are the critical considerations for optimizing the synthesis of 7-butyl-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione?

The synthesis involves multi-step pathways, typically starting with xanthine derivatives and introducing substituents via nucleophilic substitution or condensation reactions. Key steps include:

- Substituent introduction : The 8-position thioether group (propylthio) is added using alkyl halides or thiols under basic conditions (e.g., KOH/DMSO) .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) and recrystallization are essential to achieve >95% purity .

- Yield optimization : Reaction time (12–24 hours), temperature (60–80°C), and solvent choice (polar aprotic solvents like DMF) are critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

A combination of analytical techniques is required:

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., propylthio at C8, butyl at C7). IR identifies functional groups like carbonyl (C=O at 1700–1750 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while LC-MS verifies molecular weight (expected [M+H]⁺ = 325.44) .

- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and stability under varying pH/temperature .

Q. What initial biological screening approaches are recommended for this compound?

- Enzyme assays : Test inhibition of adenosine deaminase or phosphodiesterase (PDE) using fluorogenic substrates (e.g., 2′-deoxyadenosine → inosine conversion) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Receptor binding : Radioligand displacement assays (e.g., A₁/A₂A adenosine receptors) to evaluate affinity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

- Substituent variation : Replace the propylthio group with other thioethers (e.g., benzylthio) to modulate lipophilicity and receptor binding. Adjust the butyl chain length (C4 to C6) to alter membrane permeability .

- Activity cliffs : Use in vitro data to identify substituents causing abrupt changes in potency (e.g., IC₅₀ shifts from nM to μM with minor structural changes) .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with adenosine receptors or PDE4B .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

- Assay standardization : Control variables like ATP concentration (e.g., 1 mM in kinase assays) or pH (7.4 in receptor binding) to minimize variability .

- Orthogonal validation : Confirm PDE inhibition via both fluorescence-based and radiometric assays .

- Meta-analysis : Compare datasets from similar purine derivatives (e.g., 8-cyclohexylamino analogs) to identify trends or outliers .

Q. What computational strategies predict off-target interactions or metabolic pathways?

- ADMET prediction : Use tools like SwissADME to estimate permeability (LogP ≈ 2.5), CYP450 metabolism, and hERG channel inhibition risks .

- Molecular dynamics (MD) : Simulate binding stability (10 ns trajectories) with adenosine receptors to assess residence time and selectivity .

- Metabolite identification : Employ in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites (e.g., S-oxidation of propylthio to sulfoxide) .

Methodological Challenges and Solutions

Q. How to design experiments to assess enzyme inhibition kinetics?

- Steady-state kinetics : Vary substrate concentrations (0.1–10 × Km) and measure initial velocities via spectrophotometry .

- Mechanistic analysis : Use Lineweaver-Burk plots to distinguish competitive (Ki ≈ 50 nM) vs. non-competitive inhibition .

- Pre-incubation effects : Test time-dependent inhibition by pre-incubating the compound with the enzyme (0–60 minutes) .

Q. What strategies mitigate synthesis scalability issues?

- Flow chemistry : Implement continuous flow reactors for thioether formation to improve yield (from 60% to >85%) and reduce side products .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .

- Catalyst optimization : Screen Pd/C or Ni catalysts for cross-coupling steps to enhance regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.